Dexamethasone 21-phosphate dimer sodium salt
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Overview
Description
Dexamethasone 21-phosphate dimer sodium salt is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a dimeric form of dexamethasone 21-phosphate, which is commonly used in various medical treatments due to its ability to modulate immune responses and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-phosphate dimer sodium salt involves the phosphorylation of dexamethasone followed by dimerization. The process typically includes the following steps:
Phosphorylation: Dexamethasone is reacted with phosphoric acid or its derivatives under controlled conditions to form dexamethasone 21-phosphate.
Dimerization: The dexamethasone 21-phosphate is then subjected to dimerization using specific reagents and catalysts to form the dimeric compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone 21-phosphate dimer sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Dexamethasone 21-phosphate dimer sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling, apoptosis, and gene expression.
Medicine: Utilized in the treatment of inflammatory conditions, autoimmune diseases, and as an adjunct in cancer therapy.
Industry: Applied in the formulation of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Dexamethasone 21-phosphate dimer sodium salt exerts its effects by binding to specific nuclear steroid receptors. This binding interferes with the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and apoptotic pathways. The compound acts as an inducer of apoptosis and an inhibitor of the sodium phosphate symporter .
Comparison with Similar Compounds
Similar Compounds
- Dexamethasone 21-phosphate disodium salt
- Betamethasone 21-phosphate disodium salt
- Prednisolone 21-phosphate disodium salt
Uniqueness
Dexamethasone 21-phosphate dimer sodium salt is unique due to its dimeric structure, which enhances its stability and potency compared to its monomeric counterparts. This structural difference allows for more effective modulation of immune responses and anti-inflammatory effects .
Properties
Molecular Formula |
C44H56F2NaO12P |
---|---|
Molecular Weight |
868.9 g/mol |
IUPAC Name |
sodium;bis[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C44H57F2O12P.Na/c1-23-15-31-29-9-7-25-17-27(47)11-13-37(25,3)41(29,45)33(49)19-39(31,5)43(23,53)35(51)21-57-59(55,56)58-22-36(52)44(54)24(2)16-32-30-10-8-26-18-28(48)12-14-38(26,4)42(30,46)34(50)20-40(32,44)6;/h11-14,17-18,23-24,29-34,49-50,53-54H,7-10,15-16,19-22H2,1-6H3,(H,55,56);/q;+1/p-1/t23-,24-,29+,30+,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+,43+,44+;/m1./s1 |
InChI Key |
YRQFVUTWOWUDDU-JCCZCDPWSA-M |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])OCC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6CCC8=CC(=O)C=C[C@@]87C)F)O)C)C)O)O)C)O)F)C.[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])OCC(=O)C5(C(CC6C5(CC(C7(C6CCC8=CC(=O)C=CC87C)F)O)C)C)O)O)C)O)F)C.[Na+] |
Origin of Product |
United States |
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